molecular formula C8H8ClN3 B2606558 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 82703-38-6

4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2606558
CAS No.: 82703-38-6
M. Wt: 181.62
InChI Key: NVVPXBSOUBMECG-UHFFFAOYSA-N
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Description

“4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It has been used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .


Synthesis Analysis

The synthesis of “this compound” involves several steps. An improved seven-step synthesis of this compound from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the “this compound” building block .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H4ClN3 . Its molecular weight is 153.57 . The InChI code is 1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H, (H,8,9,10) .


Chemical Reactions Analysis

The electrophilic fluorination of “this compound” was studied, culminating in a 59% conversion of the compound to “4-Chloro-5-fluoropyrrolo[2,3-d]pyrimidine” using Selectfluor .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 188-194 °C and a predicted boiling point of 289.2±50.0 °C . Its predicted density is 1.61±0.1 g/cm3 . It is soluble in DMSO, ethyl acetate, and methanol . It is a crystalline powder that is white to tan in color .

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis: A study by Fischer and Misun (2001) describes an efficient and ecological synthesis of a pyrrolo[2,3-d]pyrimidine derivative, which includes 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. This process involves a Dakin-West reaction and demonstrates its first application on a plant scale, indicating its potential for large-scale production (Fischer & Misun, 2001).
  • Improved Synthesis Methods: Zhang et al. (2018) developed an improved seven-step synthesis for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, showcasing an operationally simple and practical method for synthesizing this chemical building block (Zhang et al., 2018).

Biological and Pharmaceutical Applications

  • Radioprotective and Antitumor Activity: Alqasoumi et al. (2009) studied novel thieno[2,3-d]pyrimidine derivatives, including a compound related to this compound, for their radioprotective and antitumor activities. These compounds showed promising results in this domain (Alqasoumi et al., 2009).
  • Anti-Inflammatory Activity: Mohamed, Kamel, and Abd El-hameed (2013) synthesized novel pyrrolo[2,3-d]pyrimidine derivatives and evaluated their in vivo anti-inflammatory activities, finding that some compounds exhibited significant activities (Mohamed, Kamel, & Abd El-hameed, 2013).

Molecular and Crystallography Studies

  • Cation Tautomerism and Twinning in Crystal Structures: Rajam et al. (2017) explored the crystal structures of compounds containing 4-amino-5-chloro-2,6-dimethylpyrimidine, providing insights into the molecular recognition processes that are crucial for targeted drug action (Rajam et al., 2017).

Miscellaneous Applications

  • Microwave-Assisted Synthesis: Naidu and Bhuyan (2014) reported a microwave-assisted synthesis method for 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives, offering a green and economical approach to synthesizing various pyrrolo[2,3-d]pyrimidine derivatives (Naidu & Bhuyan, 2014).

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs), a family of enzymes that play a crucial role in cell division, death, and tumor formation processes . This compound serves as a scaffold for developing potent kinase inhibitors .

Mode of Action

This compound inhibits the activity of one or more of the JAK family of enzymes . By doing so, it interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway , which is a chain of interactions between proteins in the cell.

Biochemical Pathways

The JAK-STAT signaling pathway, affected by this compound, involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disruption of this signaling may lead to a variety of diseases affecting the immune system .

Pharmacokinetics

It’s worth noting that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions , which may influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its therapeutic applications. It has been used in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

The safety information available indicates that “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is classified under GHS06 . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

Future Directions

While specific future directions for “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” are not mentioned in the search results, it is noted that this compound is a practical building block in the synthesis of many JAK inhibitors . These inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases , suggesting potential future directions in these areas.

Properties

IUPAC Name

4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVPXBSOUBMECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=NC=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82703-38-6
Record name 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
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